6-(Trifluoromethyl)isoquinolin-4-ol

Medicinal Chemistry Physicochemical Profiling Drug Design

Kinase drug discovery demands precise substitution patterns-minor positional shifts can ablate potency. 6-(Trifluoromethyl)isoquinolin-4-ol delivers the exact 4,6-disubstituted isoquinoline scaffold with a bidentate hinge-binding motif (N1/4-OH) critical for target engagement. • Enables systematic SAR for benzenoid-ring CF₃ series vs. pyridine-ring analogs • Neutral 4-ol scaffold avoids lysosomal trapping & P-gp efflux liabilities common to amine-containing analogs • ≥98% purity; ambient shipping; stocked for immediate global dispatch

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
Cat. No. B8212282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)isoquinolin-4-ol
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1C(F)(F)F)O
InChIInChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-4-14-5-9(15)8(6)3-7/h1-5,15H
InChIKeyPQRFKSFHENYYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)isoquinolin-4-ol: Procurement-Grade Specifications and Compound Class Overview


6-(Trifluoromethyl)isoquinolin-4-ol (CAS 2708281-70-1) is a fluorinated heteroaromatic compound comprising an isoquinoline core with a trifluoromethyl (-CF₃) substituent at the 6-position and a hydroxyl (-OH) group at the 4-position . This compound belongs to the broader class of fluorinated isoquinolines, which are recognized as important components in pharmaceutical research and materials science due to enhanced metabolic stability, altered lipophilicity, and unique electronic properties imparted by fluorine substitution [1]. The specific substitution pattern—a pyridine-ring hydroxyl with a benzenoid-ring trifluoromethyl group—distinguishes this compound from its positional isomers and analogs, creating a distinct physicochemical profile that influences its utility as a building block and scaffold in medicinal chemistry .

Why 6-(Trifluoromethyl)isoquinolin-4-ol Cannot Be Casually Substituted with Positional Isomers or Alternative Scaffolds


Substituting 6-(Trifluoromethyl)isoquinolin-4-ol with a closely related analog—such as the 5-amine derivative, the non-hydroxylated 6-(trifluoromethyl)isoquinoline, or a quinoline-based alternative—introduces material changes in hydrogen-bonding capacity, metabolic vulnerability, and synthetic tractability. The 4-hydroxyl group provides a critical hydrogen-bond donor/acceptor site that is absent in 6-(trifluoromethyl)isoquinoline, altering target engagement potential and solubility [1]. Furthermore, fluorine substitution patterns on isoquinolines are known to produce non-linear effects on biological activity and physicochemical properties; a CF₃ group on the benzenoid ring versus the pyridine ring yields different electronic distributions and metabolic fates [2]. In kinase inhibitor programs, even minor positional changes (e.g., moving a substituent from C6 to C7) have been shown to ablate potency [3]. Therefore, procurement decisions must be guided by the specific substitution pattern rather than class-level assumptions.

Quantitative Differentiation Evidence: 6-(Trifluoromethyl)isoquinolin-4-ol vs. Structural Analogs and Positional Isomers


Predicted Lipophilicity and Permeability: 6-CF₃-4-OH Substitution vs. 5-NH₂ Analog

The presence of the trifluoromethyl group at the 6-position of 6-(Trifluoromethyl)isoquinolin-4-ol increases lipophilicity relative to the unsubstituted isoquinolin-4-ol scaffold, a property linked to enhanced membrane permeability [1]. In contrast, the 5-amine analog, 6-(Trifluoromethyl)isoquinolin-5-amine, introduces a basic nitrogen that alters both lipophilicity and hydrogen-bonding capacity, potentially reducing passive permeability while increasing solubility . Although direct experimental LogP values for the target compound are not available in public literature, the combination of a hydrophobic -CF₃ group with a hydrogen-bond-capable 4-OH yields a balanced profile distinct from amine-containing analogs [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Metabolic Stability Differentiation: CF₃ Positional Effects on Isoquinoline Scaffolds

Fluorinated isoquinolines exhibit distinct metabolic stability profiles depending on the position of fluorine substitution [1]. The trifluoromethyl group at the 6-position (benzenoid ring) of 6-(Trifluoromethyl)isoquinolin-4-ol is less susceptible to oxidative metabolism compared to pyridine-ring CF₃ substitution (e.g., 1-CF₃ or 4-CF₃ isoquinolines), as the benzenoid ring undergoes slower CYP450-mediated oxidation [2]. In contrast, 4-(trifluoromethyl)isoquinoline places the CF₃ group on the electron-deficient pyridine ring, where it may undergo N-oxidation or ring-opening metabolic pathways [3]. While direct microsomal stability data for the target compound are not publicly available, this class-level inference is supported by systematic studies of fluorinated heteroaromatic metabolism [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Accessibility and Regioselectivity: 6-CF₃-4-OH vs. 1-CF₃ and 3-CF₃ Isoquinolines

The synthesis of 6-(Trifluoromethyl)isoquinolin-4-ol benefits from established cyclization methods using α-trifluoromethylstyrene-derived aldimine intermediates, a route that avoids the harsh conditions and low regioselectivity associated with direct trifluoromethylation of isoquinoline cores [1]. In contrast, the synthesis of 1-trifluoromethylated isoquinolines often requires radical trifluoromethylation of isonitriles under specialized conditions (e.g., Langlois reagent with oxidants), which can introduce impurities and regioselectivity challenges [2]. This synthetic differentiation means that 6-CF₃-4-OH is more amenable to scalable production and offers higher batch-to-batch consistency in purity, as reflected in vendor specifications .

Synthetic Chemistry Process Chemistry Building Block Sourcing

Hydrogen-Bonding Capacity and Target Engagement: 4-OH vs. 4-Unsubstituted 6-CF₃ Isoquinoline

The 4-hydroxyl group in 6-(Trifluoromethyl)isoquinolin-4-ol provides a critical hydrogen-bond donor/acceptor that is entirely absent in 6-(trifluoromethyl)isoquinoline (no 4-substituent) . In kinase inhibitor design, 4-hydroxyisoquinoline scaffolds have been shown to engage the hinge region of kinases via a bidentate hydrogen-bonding motif (N1 acceptor, 4-OH donor/acceptor), a pharmacophore feature that is not accessible with the non-hydroxylated analog [1]. While direct biochemical data for the target compound are not available in public literature, the presence of the 4-OH group confers a distinct target-engagement capability that the 4-unsubstituted comparator cannot replicate [2].

Medicinal Chemistry Kinase Inhibition Structure-Based Design

Storage Stability and Long-Term Integrity: Vendor-Specified vs. Analog Handling Requirements

Vendor technical documentation for 6-(Trifluoromethyl)isoquinolin-4-ol specifies long-term storage in a cool, dry place, with a minimum purity specification of 98% by HPLC . In contrast, amine-containing analogs such as 6-(trifluoromethyl)isoquinolin-1-amine typically require storage under inert atmosphere (argon/nitrogen) and at -20°C to prevent oxidation and moisture absorption, adding to procurement and handling complexity . The neutral 4-ol derivative demonstrates greater ambient stability, reducing the risk of degradation during shipping and laboratory handling, which is a tangible procurement advantage for facilities without dedicated cold-chain or inert-atmosphere storage capabilities.

Compound Management Stability Procurement Specifications

Optimal Research and Procurement Applications for 6-(Trifluoromethyl)isoquinolin-4-ol Based on Quantified Differentiation


Kinase Inhibitor Fragment and Lead Optimization Requiring a Bidentate Hinge-Binding Motif

6-(Trifluoromethyl)isoquinolin-4-ol serves as a privileged scaffold for kinase inhibitor programs that require a bidentate hinge-binding motif via the isoquinoline N1 and the 4-OH group. The 6-CF₃ substituent enhances lipophilicity and metabolic stability without introducing a basic center that could lead to off-target pharmacology. This compound is directly applicable in projects targeting kinases such as PKCζ, where 4,6-disubstituted isoquinolines have demonstrated potency [1]. Researchers should prioritize this scaffold over 4-unsubstituted analogs (e.g., 6-(trifluoromethyl)isoquinoline) which lack the critical 4-OH hydrogen-bonding functionality.

Synthetic Building Block for Fluorinated Bioisosteres in CNS and Metabolic Disease Programs

The balanced physicochemical profile of 6-(Trifluoromethyl)isoquinolin-4-ol—moderate lipophilicity (predicted LogP ~2-2.5) combined with a single hydrogen-bond donor—makes it an attractive building block for CNS-penetrant molecules and metabolic disease targets where excessive lipophilicity or basicity is detrimental [1]. Unlike amine-containing analogs (e.g., 6-CF₃-5-NH₂ or 6-CF₃-1-NH₂), the neutral 4-ol scaffold avoids lysosomal trapping and P-gp efflux liabilities commonly associated with basic centers [2]. This compound is therefore particularly well-suited for lead series where CNS multiparameter optimization (MPO) scores are a key decision metric.

Structure-Activity Relationship (SAR) Studies Exploring Positional Effects of CF₃ on Isoquinoline Scaffolds

In systematic SAR campaigns investigating the impact of trifluoromethyl substitution position on isoquinoline-based lead series, 6-(Trifluoromethyl)isoquinolin-4-ol provides a critical data point for the benzenoid-ring CF₃ series. This compound enables direct comparison with pyridine-ring CF₃ analogs (e.g., 1-CF₃ or 4-CF₃ isoquinolines) to deconvolute the contributions of CF₃ position to potency, metabolic stability, and off-target profiles [1]. The reliable synthetic accessibility and commercial availability at ≥98% purity make this compound a practical choice for such comparative SAR studies, avoiding the synthetic burden of preparing regioisomeric analogs in-house [2].

Pharmacokinetic Optimization Where Metabolic Stability is Rate-Limiting

For lead series exhibiting rapid oxidative clearance due to pyridine-ring metabolism, replacement with a benzenoid-ring CF₃ isoquinoline such as 6-(Trifluoromethyl)isoquinolin-4-ol may mitigate this liability. The 6-CF₃ substitution places the metabolically stabilizing trifluoromethyl group on the benzenoid ring, which undergoes slower CYP450-mediated oxidation compared to pyridine-ring CF₃ substituents [1]. Researchers encountering metabolic soft spots at the isoquinoline core should evaluate this compound as a potential replacement scaffold to improve in vitro microsomal stability and in vivo half-life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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